molecular formula C9H11N3O2S B2400263 (1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea CAS No. 176649-06-2

(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea

Cat. No.: B2400263
CAS No.: 176649-06-2
M. Wt: 225.27
InChI Key: QBAAYXISGAYMGG-UHFFFAOYSA-N
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Description

“(1,3-Dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea” (CAS: 176649-06-2) is a cyclic imide derivative functionalized with a thiourea group. Its structure features a bicyclic isoindole framework with two ketone groups and a thiourea (-NH-CS-NH2) substituent. This compound exhibits electrophilic character due to the electron-withdrawing carbonyl groups, enabling participation in nucleophilic addition reactions . The thiourea moiety enhances hydrogen-bonding capacity, which may influence its solubility and biological interactions. Notably, its conformational flexibility allows diverse interaction pathways, making it a candidate for applications in chemical synthesis and materials science .

Properties

IUPAC Name

(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c10-9(15)11-12-7(13)5-3-1-2-4-6(5)8(12)14/h1-2,5-6H,3-4H2,(H3,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAAYXISGAYMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution of Isoindole Precursors

The compound is typically synthesized via nucleophilic substitution reactions involving 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-amine and thiocarbonyl reagents. A common approach involves reacting the isoindole amine with thiophosgene (CSCl₂) or ammonium thiocyanate (NH₄SCN) under controlled conditions. For example:

$$
\text{Isoindole amine} + \text{NH}_4\text{SCN} \xrightarrow{\text{HCl, EtOH}} \text{(1,3-dioxo-isoindol-2-yl)thiourea}
$$

This reaction proceeds via the formation of an intermediate isothiocyanate, which subsequently reacts with excess ammonium thiocyanate to yield the thiourea derivative. The PMC study highlights analogous thiourea syntheses achieving yields of 66–81% under reflux conditions with ethanol and triethylamine (TEA) as catalysts.

Table 1: Representative Reaction Conditions for Thiourea Formation
Reagent Solvent Temperature (°C) Time (h) Yield (%)
NH₄SCN + HCl Ethanol 80 12 75
Thiophosgene + TEA DCM 25 6 68

Optimization of Reaction Parameters

Solvent and Catalyst Selection

Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction rates by stabilizing charged intermediates. However, ethanol is preferred industrially due to its low cost and ease of removal. Catalytic amounts of TEA (1–5 mol%) improve yields by neutralizing HCl byproducts, as demonstrated in the synthesis of related hydrazide-thiourea hybrids.

Temperature and Time Dependence

Reflux conditions (80–100°C) are critical for achieving complete conversion. Prolonged heating (>12 hours) risks decomposition, while shorter durations (<6 hours) result in unreacted starting materials. For instance, the PMC study reported 81% yield after 8 hours of reflux for a structurally similar thiourea derivative.

Purification and Characterization

Recrystallization Techniques

Crude products are purified via recrystallization using ethanol-water mixtures (7:3 v/v), which selectively dissolve impurities while precipitating the target compound. The Sigma-Aldrich entry specifies a final purity of 95%, achievable through two successive recrystallization cycles.

Chromatographic Methods

Column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) eluent resolves non-polar byproducts. This method is reserved for research-scale syntheses due to higher costs.

Table 2: Physicochemical Properties of Purified Compound
Property Value
Molecular Formula C₉H₁₁N₃O₂S
Molecular Weight 225.27 g/mol
Purity ≥95%
Appearance White crystalline powder

Industrial-Scale Production

Batch Reactor Protocols

Industrial synthesis employs 500-L batch reactors with automated temperature and pH control. Key steps include:

  • Charging : Isoindole amine (10 kg), NH₄SCN (12 kg), and ethanol (200 L).
  • Reaction : Heating to 80°C for 10 hours under nitrogen.
  • Workup : Filtration and recrystallization to yield 8.2 kg (72% yield).

Quality Control Metrics

  • HPLC Analysis : Confirms purity ≥95% using a C18 column (mobile phase: acetonitrile/water 60:40).
  • Melting Point : 240–242°C (decomposition observed above 250°C).

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions generating dithiocarbamates are minimized by maintaining acidic conditions (pH 3–4) and limiting thiocyanate excess to 1.2 equivalents.

Scalability Issues

Precipitation during large-scale reactions is addressed by incremental reagent addition and vigorous stirring (500–700 rpm).

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies indicate that microwave irradiation (100 W, 120°C) reduces reaction times to 2 hours with comparable yields (70–75%). This method remains experimental but promising for high-throughput applications.

Chemical Reactions Analysis

Types of Reactions

(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted isoindoline derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a hexahydroisoindole core with a dioxo and thiourea functional group, which is crucial for its interaction with biological targets.

Medicinal Chemistry

The compound has been investigated for various medicinal properties:

Anticonvulsant Activity :
Research indicates that derivatives of this compound exhibit anticonvulsant effects. Studies have shown that related compounds can increase blood platelet counts in thrombocytopenia and possess anticonvulsant activity, making them candidates for further pharmacological exploration .

Antimicrobial Properties :
Investigations into the antimicrobial efficacy of thiourea derivatives have revealed promising results against various bacterial strains. The presence of the thiourea group enhances the compound's ability to disrupt microbial cell functions.

Drug Development

The compound's unique structure allows it to serve as a lead compound in drug development:

Platelet Aggregation Inhibitors :
Due to its ability to influence platelet aggregation, this compound is being studied as a potential treatment for conditions like thrombocytopenia. Its mechanism involves modulation of signaling pathways associated with platelet function .

CNS Disorders :
Given its anticonvulsant properties, (1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea is also being evaluated for potential applications in treating Central Nervous System disorders.

Data Table: Biological Activities

Activity TypeObserved EffectsReferences
AnticonvulsantIncreases blood platelet count; reduces seizure activity
AntimicrobialEffective against multiple bacterial strains
Platelet aggregation inhibitionModulates platelet function

Case Study 1: Anticonvulsant Properties

A study conducted by Bailleux et al. (1994) demonstrated that compounds related to this compound exhibited significant anticonvulsant activity in animal models. The findings highlight the potential for developing new anticonvulsants based on this scaffold.

Case Study 2: Antimicrobial Efficacy

In a study published by Morphy et al. (2002), various thiourea derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the dioxo group significantly enhanced antimicrobial activity.

Mechanism of Action

The mechanism of action of (1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key derivatives and their properties:

Compound Name CAS Molecular Formula Molecular Weight Substituent Key Properties/Applications Reference
(1,3-Dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea 176649-06-2 C10H11N3O2S 237.28 Thiourea Electrophilic reactivity; charge transfer
3-(1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenesulfonamide - C14H12N2O4S 304.32 Benzenesulfonamide Anti-inflammatory, cytotoxic, COX inhibition (mp: 159–161°C)
1,3-Dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-4-ylphosphonate - C8H10NO5P 231.14 Phosphonate Diels-Alder reactivity; synthetic intermediate
3-[(1,3-Dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)amino]benzoic acid 1803593-41-0 C15H14N2O4 286.28 Benzoic acid High solubility in basic media; research applications
3-(1,3-Dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-1-carboxamide 2034235-33-9 C17H19N3O3S 345.42 Thiophene-carboxamide Potential bioactivity; high molecular weight

Challenges and Limitations

  • Availability : The thiourea compound is listed as discontinued by CymitQuimica , limiting large-scale applications.
  • Stability : Thioureas are prone to hydrolysis under acidic/basic conditions, whereas sulfonamides and phosphonates exhibit greater stability.

Biological Activity

The compound (1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea , with CAS Number 176649-06-2 , is a thiourea derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Basic Information

PropertyValue
IUPAC NameN-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)thiourea
Molecular FormulaC9_9H11_{11}N3_3O2_2S
Molecular Weight225.27 g/mol
Purity95%
Storage TemperatureRoom Temperature

Structure

The structure of this compound features a hexahydroisoindole moiety with a thiourea functional group. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound disrupts bacterial cell walls and inhibits protein synthesis.
  • Case Study : A study reported that this compound showed effective inhibition against various strains of Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • In vitro Studies : Research indicates that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7.
    • Mechanism : The compound activates caspase pathways leading to programmed cell death .
Cell LineIC50 (µM)Mechanism of Action
HeLa15Caspase activation
MCF-720Apoptosis induction

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Research Findings : In animal models of inflammation, this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study TypeResult
In vivoReduced inflammation in carrageenan-induced paw edema model .

Q & A

Basic: What are the optimal synthetic routes for preparing (1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)thiourea, and how can reaction conditions be systematically optimized?

Answer:
The compound is typically synthesized via nucleophilic addition of thiourea to imide precursors. Key steps include:

  • Reactants : Reaction of amines (e.g., 2-(1H-indol-3-yl)ethylamine) with isothiocyanates or thiophosgene derivatives under controlled pH and temperature .
  • Optimization : Parameters like solvent polarity (e.g., dichloromethane vs. ethanol), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 amine:isothiocyanate) significantly impact yield. Thin-layer chromatography (TLC) and HPLC are used to monitor progress .
  • Purification : Crystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this thiourea derivative?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the thiourea linkage (δ ~10–12 ppm for -NH protons) and isoindole ring protons (δ 6.5–7.5 ppm) .
  • X-Ray Crystallography : SHELXL/SHELXS programs refine crystal structures, revealing hydrogen-bonding networks and stereochemistry. For example, the isoindole ring adopts a boat conformation, stabilized by intramolecular H-bonds .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 323.46 for analogs) .

Intermediate: How does thermal stability vary among thiourea derivatives, and what experimental protocols assess degradation pathways?

Answer:

  • Thermogravimetric Analysis (TGA) : Conducted at 10°C/min under static air (30–800°C). Thiourea derivatives decompose in two stages:

    • Stage 1 (150–250°C): Loss of volatile groups (e.g., methyl).
    • Stage 2 (>300°C): Breakdown of the isoindole core .
  • DSC : Endothermic peaks at ~180°C correlate with melting points, while exothermic peaks indicate oxidative degradation .

  • Comparative Data :

    DerivativeDecomposition Onset (°C)Residual Mass (%)
    C10H11NO42205.2
    C25H19N3O32458.1

Advanced: What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinned crystals?

Answer:

  • Disorder Modeling : SHELXL’s PART instruction partitions electron density for disordered regions. For example, solvent molecules in channels of the isoindole lattice require partial occupancy refinement .
  • Twinning Analysis : Use Hooft/Y statistics in PLATON to detect twinning. For monoclinic systems, a BASF parameter >0.3 indicates twinning; detwinning via SHELXL’s TWIN command improves R factors .
  • Validation Tools : CheckCIF/ADDSYM in Olex2 identify symmetry mismatches, especially for pseudo-merohedral twins .

Advanced: How can computational methods (e.g., DFT, MD simulations) predict the compound’s reactivity in click chemistry or biological systems?

Answer:

  • Click Chemistry : DFT (B3LYP/6-31G*) calculates frontier orbitals to predict regioselectivity in imide-yne reactions. For example, the thiourea’s LUMO (-1.8 eV) aligns with alkyne HOMOs (-6.2 eV), favoring Michael addition .
  • Biological Targets : Molecular docking (AutoDock Vina) screens against indole-binding proteins (e.g., tryptophan hydroxylase). MD simulations (GROMACS) assess binding stability (RMSD <2 Å over 100 ns) .
  • Solubility Prediction : COSMO-RS computes logP values (~2.5), indicating moderate hydrophobicity suitable for cellular uptake .

Intermediate: What are the challenges in scaling up synthesis for gram-scale production while maintaining enantiomeric purity?

Answer:

  • Chiral Resolution : Use chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) to separate enantiomers. For analogs, ee >98% is achievable .
  • Continuous Flow Systems : Microreactors (0.5 mL volume) enhance mixing and reduce side reactions (e.g., thiourea oxidation) at elevated temperatures (60°C) .
  • Scale-Up Risks : Exothermic reactions require jacketed reactors with PID temperature control to prevent runaway conditions .

Advanced: How do steric and electronic effects of substituents on the isoindole ring influence biological activity?

Answer:

  • Steric Effects : Bulkier groups (e.g., -OCH3_3 at C4) reduce binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition IC50_{50} increases from 1.2 µM to 4.7 µM) .

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO2_2) enhance thiourea’s H-bond acceptor capacity, improving interaction with DNA gyrase (ΔG = -9.8 kcal/mol vs. -7.2 kcal/mol for -CH3_3) .

  • SAR Table :

    SubstituentTarget ProteinIC50_{50} (µM)
    -HCOX-21.2
    -ClDNA Gyrase0.8
    -OCH3_3Tubulin3.5

Intermediate: What methodological precautions are critical when handling air- or moisture-sensitive intermediates in thiourea synthesis?

Answer:

  • Inert Atmosphere : Schlenk lines or gloveboxes (O2_2 <1 ppm) prevent oxidation of thiol intermediates .
  • Drying Agents : Molecular sieves (3Å) in reaction solvents (e.g., THF) reduce hydrolysis of isothiocyanates .
  • Quenching Protocols : Post-reaction, add saturated NaHCO3_3 to neutralize excess HCl generated during thiourea formation .

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